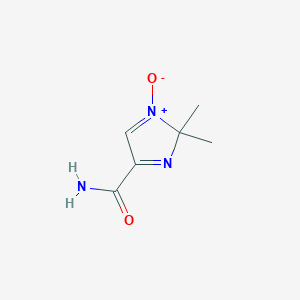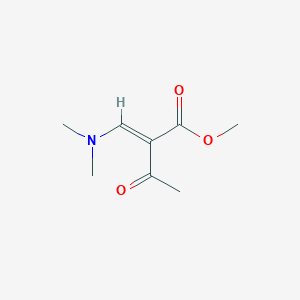
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide, also known as DIOC, is a chemical compound used in scientific research. It is a water-soluble, zwitterionic compound that has been found to have potential applications in various fields, such as biochemistry, pharmacology, and material science. In
作用機序
The mechanism of action of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is not fully understood. However, it has been found to interact with various biomolecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions.
生化学的および生理学的効果
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have various biochemical and physiological effects, such as:
1. Low toxicity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have low toxicity in vitro and in vivo.
2. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in various applications.
3. Stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is stable under various conditions, such as pH and temperature changes.
実験室実験の利点と制限
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has various advantages and limitations for lab experiments, such as:
Advantages:
1. Versatility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used in various scientific research applications.
2. Sensitivity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a highly sensitive fluorescent probe.
3. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in aqueous solutions.
Limitations:
1. Cost: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be expensive to synthesize.
2. Limited availability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide may not be readily available in some research laboratories.
3. Chemical stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be chemically unstable under certain conditions.
将来の方向性
There are various future directions for the use of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide in scientific research, such as:
1. Development of new synthesis methods: New synthesis methods can be developed to improve the yield and purity of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide.
2. Application in drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored as a carrier molecule for drug delivery.
3. Development of new fluorescent probes: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a starting point for the development of new fluorescent probes with improved properties.
4. Application in material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored for its potential applications in modifying the surface properties of materials.
Conclusion:
In conclusion, 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a versatile chemical compound that has potential applications in various fields of scientific research. Its water solubility, low toxicity, and stability make it an attractive candidate for various applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and material science.
合成法
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be synthesized using various methods, including the reaction of 2,2-dimethylimidazole with dimethyl sulfate and subsequent hydrolysis, or the reaction of 2,2-dimethylimidazole with N,N-dimethylcarbamoyl chloride. The purity of the synthesized 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been used in various scientific research applications, such as:
1. Protein labeling: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.
2. Drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a carrier molecule to deliver drugs to specific targets in the body.
3. Material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used to modify the surface properties of materials, such as polymers and nanoparticles.
特性
CAS番号 |
138000-95-0 |
|---|---|
製品名 |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)8-4(5(7)10)3-9(6)11/h3H,1-2H3,(H2,7,10) |
InChIキー |
DHMIBXXTTHYCHF-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
正規SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
同義語 |
2H-Imidazole-4-carboxamide,2,2-dimethyl-,1-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)












